2-{5-[4-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminehydrochloride
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Overview
Description
2-{5-[4-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminehydrochloride is a complex organic compound that features a combination of oxazole and benzodiazole rings. These heterocyclic structures are known for their significant biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[4-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminehydrochloride typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes . The benzodiazole ring can be synthesized via a condensation reaction involving o-phenylenediamine and carboxylic acids or their derivatives .
Industrial Production Methods
Industrial production of such compounds often employs continuous flow chemistry to enhance reaction efficiency and yield. Catalysts like palladium or copper are used to facilitate the formation of the heterocyclic rings under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
2-{5-[4-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted oxazole and benzodiazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-{5-[4-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The oxazole and benzodiazole rings facilitate binding to these targets through hydrogen bonding and hydrophobic interactions. This binding can modulate the activity of the targets, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic agent containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
Uniqueness
2-{5-[4-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminehydrochloride is unique due to its combined oxazole and benzodiazole structures, which provide a diverse range of biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C18H17ClN4O |
---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
2-[6-[4-(1,3-oxazol-2-yl)phenyl]-1H-benzimidazol-2-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C18H16N4O.ClH/c19-8-7-17-21-15-6-5-14(11-16(15)22-17)12-1-3-13(4-2-12)18-20-9-10-23-18;/h1-6,9-11H,7-8,19H2,(H,21,22);1H |
InChI Key |
YCSZFFQFKFKWNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C2)N=C(N3)CCN)C4=NC=CO4.Cl |
Origin of Product |
United States |
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